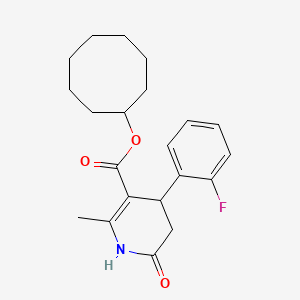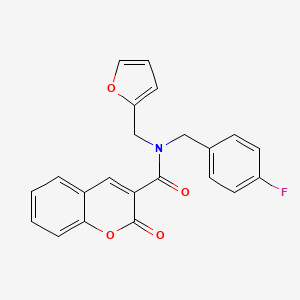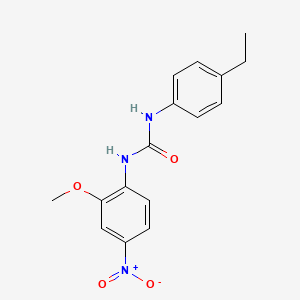![molecular formula C21H24N2O4S B4753756 {2-methyl-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(morpholin-4-yl)methanone](/img/structure/B4753756.png)
{2-methyl-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(morpholin-4-yl)methanone
Overview
Description
{2-methyl-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(morpholin-4-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an indole ring, a sulfonyl group, and a morpholine moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of {2-methyl-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(morpholin-4-yl)methanone typically involves multiple steps, starting with the preparation of the indole ring system. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole ring or the sulfonyl group.
Scientific Research Applications
{2-methyl-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(morpholin-4-yl)methanone has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying cellular processes. In medicine, it has potential as a therapeutic agent due to its unique structure and biological activity. Industrial applications include its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {2-methyl-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, {2-methyl-1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-5-yl}(morpholin-4-yl)methanone stands out due to its unique combination of structural features
Properties
IUPAC Name |
[2-methyl-1-(4-methylphenyl)sulfonyl-2,3-dihydroindol-5-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-15-3-6-19(7-4-15)28(25,26)23-16(2)13-18-14-17(5-8-20(18)23)21(24)22-9-11-27-12-10-22/h3-8,14,16H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVNWFKKRQSZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)C)C=CC(=C2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-phenoxyphenyl)ethanone](/img/structure/B4753680.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4753686.png)
![(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methylphenyl)methanimine](/img/structure/B4753694.png)
![methyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4753698.png)
![N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B4753705.png)


![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B4753714.png)
![(5E)-1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4753718.png)


![N-(1,3-benzothiazol-2-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B4753741.png)
![N-[2-(4-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]AMINE](/img/structure/B4753746.png)
![6-cyclopropyl-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4753751.png)
